molecular formula C24H23FN2O3S2 B11335968 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide

Cat. No.: B11335968
M. Wt: 470.6 g/mol
InChI Key: MAUYXXZUGYUZHW-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide is a complex organic compound with a unique structure that includes a fluorinated dibenzo-thiazine core and a sulfanyl-ethyl-acetamide side chain.

Preparation Methods

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide typically involves multiple steps. The starting materials often include fluorinated aromatic compounds and thiazine derivatives. The synthetic route may involve:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The fluorinated dibenzo-thiazine core may interact with enzyme active sites or receptor binding pockets, while the sulfanyl-ethyl-acetamide side chain can modulate these interactions. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H23FN2O3S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C24H23FN2O3S2/c1-17-6-8-18(9-7-17)16-31-13-12-26-24(28)15-27-22-11-10-19(25)14-21(22)20-4-2-3-5-23(20)32(27,29)30/h2-11,14H,12-13,15-16H2,1H3,(H,26,28)

InChI Key

MAUYXXZUGYUZHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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